Torachrysone

Vue d'ensemble

Description

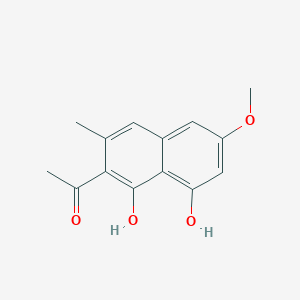

Torachrysone (C₁₄H₁₄O₄; molecular mass: 246.26) is a naphthol derivative first isolated from Cassia tora L. and other medicinal plants such as Rheum austral and Rumex crispus . It has a melting point of 210–214°C and moderate water solubility (144.9 mg/L at 25°C) . Structurally, it features a naphthalene backbone with hydroxyl and methyl substituents, contributing to its bioactivity. This compound is recognized for its antioxidant, antimicrobial, and enzyme-inhibitory properties. Notably, it exhibits antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 2–64 mg/mL) and inhibits cathepsin K (Cat K) and B (Cat B) when glycosylated .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Torachrysone can be synthesized through several methods, including:

Isolation from Natural Sources: This compound is commonly isolated from the roots of Polygonum multiflorum using techniques such as macroporous resin column chromatography, ODS chromatography, and semi-preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis: The chemical synthesis of this compound involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are not widely documented, but general anthraquinone synthesis methods can be applied.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction and purification from natural sources. The process involves:

Extraction: Using solvents such as ethanol or methanol to extract the compound from plant material.

Purification: Employing techniques like column chromatography and HPLC to purify the extracted compound to a high degree of purity.

Analyse Des Réactions Chimiques

Types of Reactions

Torachrysone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinones, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Torachrysone has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives and studying reaction mechanisms.

Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.

Medicine: Explored for its anti-inflammatory, antioxidant, and potential anticancer properties

Industry: Utilized in the development of natural dyes and pigments due to its chromophoric properties.

Mécanisme D'action

Torachrysone exerts its effects through several mechanisms:

Inhibition of Aldose Reductase: this compound-8-O-β-d-glucoside, a derivative of this compound, inhibits aldose reductase, an enzyme involved in the reduction of aldehydes and carbonyl compounds.

Modulation of Antioxidant Pathways: This compound up-regulates the expression of antioxidant factors downstream of nuclear factor erythroid 2-related factor 2 (NRF2), enhancing the detoxification of reactive aldehydes.

Anti-inflammatory Effects: This compound inhibits the phosphorylation of focal adhesion kinase, reducing the morphological transformation and adhesion of macrophages, thereby decreasing inflammation.

Comparaison Avec Des Composés Similaires

Torachrysone shares structural and functional similarities with several naphthalene and anthraquinone derivatives. Below is a detailed comparison:

Structural and Physical Properties

Bioactivity Comparison

Natural Sources and Derivatives

- This compound : Found in Cassia tora, Rheum spp., Rumex crispus, coffee, and spices .

- This compound glucosides : Abundant in Polygonum multiflorum (e.g., 8-O-glucoside, acetyl-glucoside, sulfonyl-glucoside) .

- Torosachrysone: Identified in Cassia species cultivars, notably in Polygonum multiflorum .

- 5-Methoxythis compound : Isolated from Rumex crispus but requires further study .

Key Research Findings

Enzyme Inhibition :

- This compound 8-β-gentiobioside shows stronger Cat K inhibition (IC₅₀: 17.1 µM) than Cassia occidentalis B (IC₅₀: 61.6 µM) .

- This compound 8-O-glucoside inhibits α-glucosidase, suggesting utility in managing type 2 diabetes .

Structural-Activity Relationships: Glycosylation enhances solubility and target specificity. For example, this compound 8-O-glucoside’s DMSO solubility (65 mg/mL) exceeds the parent compound’s water solubility .

Activité Biologique

Torachrysone, a naturally occurring anthraquinone derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, focusing on its anti-inflammatory, antibacterial, and potential anticancer effects. The findings are supported by various studies, including in vitro and in vivo experiments.

Chemical Structure and Derivatives

This compound is primarily found in plants such as Rumex species and Polygonum multiflorum. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects. Notably, this compound-8-O-β-D-glucoside (TG) has been identified as a key derivative with enhanced bioactivity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound and its derivatives:

- Mechanism of Action : TG significantly inhibits the phosphorylation of focal adhesion kinase (FAK), a critical regulator in macrophage activation. This inhibition prevents the morphological transformation of macrophages into pro-inflammatory (M1) phenotypes, thereby reducing inflammation. TG also enhances the expression of M2 polarization markers, which are associated with anti-inflammatory responses .

- Research Findings : In a study focused on macrophage cells, TG reduced the release of inflammatory cytokines and modulated metabolic pathways associated with inflammation. It also restored TCA cycle function by increasing succinate dehydrogenase activity .

Table 1: Summary of Anti-inflammatory Effects of this compound Derivatives

| Study Reference | Compound | Effect | Mechanism |

|---|---|---|---|

| TG | Reduced M1 polarization | Inhibition of FAK phosphorylation | |

| TG | Decreased inflammatory cytokines | Modulation of NF-κB pathway |

Antibacterial Activity

This compound exhibits notable antibacterial properties against various pathogens:

- Source and Extraction : Compounds from Rumex aquaticus have shown significant antibacterial activity when extracted using different solvents. The n-hexane and chloroform extracts demonstrated high inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli .

- Mechanism : The antibacterial action is attributed to the disruption of bacterial cell membranes and interference with metabolic processes within the bacteria.

Table 2: Antibacterial Activity of this compound Extracts

| Plant Source | Extract Type | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|---|

| Rumex aquaticus | n-Hexane | S. aureus, E. coli | >15 |

| Rumex aquaticus | Chloroform | Staphylococcus epidermidis, MRSA | >15 |

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties:

- Cell Line Studies : Various studies have reported that this compound derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest. For instance, derivatives like emodin (related to this compound) have shown cytotoxic effects on human cancer cells by promoting mitochondrial dysfunction .

- Future Directions : Further investigations are needed to elucidate the specific pathways through which this compound exerts its anticancer effects. The potential for developing this compound-based therapies for cancer treatment is promising.

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing Torachrysone's chemical structure and purity?

Answer: this compound's structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its naphthol derivatives and acetyl/methoxy substituents . High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is used to assess purity, while mass spectrometry (MS) validates molecular weight (C₁₄H₁₄O₄; MW 246.26) . For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Stability studies recommend storage at 4°C in light-protected conditions to prevent degradation .

Q. How can researchers isolate this compound from natural sources like Cassia obtusifolia seeds?

Answer: A validated extraction protocol involves:

Solvent extraction : Use methanol or ethanol (70–80% v/v) for 24–48 hours under reflux to maximize yield .

Column chromatography : Fractionate crude extracts using silica gel or Sephadex LH-20, eluting with gradients of ethyl acetate/hexane .

Bioactivity-guided fractionation : Screen fractions for antioxidant activity (e.g., DPPH radical scavenging assays) to isolate bioactive this compound .

Crystallization : Recrystallize purified fractions in methanol for structural confirmation .

Q. What in vitro assays are recommended to evaluate this compound's antioxidant and antibacterial properties?

Answer:

- Antioxidant activity :

- Antibacterial activity :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for this compound against MRSA?

Answer: Discrepancies in MIC data (e.g., 2–64 µg/mL vs. narrower ranges) may arise from:

- Strain variability : Use standardized strains (e.g., ATCC 43300) and include clinical isolates in assays .

- Culture conditions : Control pH, temperature, and nutrient availability to mimic in vivo environments .

- Synergy testing : Combine this compound with β-lactams to evaluate potentiation effects .

- Mechanistic studies : Employ transcriptomics to identify gene expression changes in MRSA under this compound treatment .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

Answer:

Q. How can multi-omics approaches elucidate this compound's mechanism of action in complex biological systems?

Answer:

- Proteomics : Identify protein targets (e.g., bacterial enzymes like dihydrofolate reductase) via affinity chromatography coupled with LC-MS/MS .

- Metabolomics : Profile changes in MRSA metabolite pools (e.g., ATP, NADH) using GC-MS or NMR .

- Transcriptomics : Apply RNA-seq to map regulatory pathways affected by this compound in eukaryotic cells (e.g., Nrf2/ARE signaling for antioxidant responses) .

Q. What experimental designs address reproducibility challenges in this compound research?

Answer:

- Detailed protocols : Specify solvent ratios, column dimensions, and centrifugation speeds in methods sections .

- Negative controls : Include DMSO-only controls in bioassays to rule out solvent toxicity .

- Inter-laboratory validation : Share purified this compound samples with independent labs for cross-verification of MIC and IC₅₀ values .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound's stability under varying pH conditions?

Answer:

- Accelerated stability studies : Incubate this compound at pH 3–9 (37°C) and monitor degradation via HPLC .

- Kinetic modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) to identify pH-sensitive functional groups (e.g., acetyl or hydroxyl moieties) .

- Structural analogs : Compare degradation profiles of this compound with methylated or acetylated derivatives to pinpoint reactive sites .

Q. Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of this compound's potential therapeutic applications?

Answer:

- Animal studies : Follow ARRIVE 2.0 guidelines for preclinical trials, including dose-response curves and toxicity thresholds .

- Data transparency : Deposit raw NMR, MS, and bioassay datasets in public repositories (e.g., Zenodo) .

- Conflict of interest : Disclose funding sources (e.g., pharmaceutical partnerships) in authorship declarations .

Propriétés

IUPAC Name |

1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-7-4-9-5-10(18-3)6-11(16)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJOPUWEMBBDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317855 | |

| Record name | Torachrysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Torachrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22649-04-3 | |

| Record name | Torachrysone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22649-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torachrysone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022649043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Torachrysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TORACHRYSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64TGU59DZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Torachrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 215 °C | |

| Record name | Torachrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.